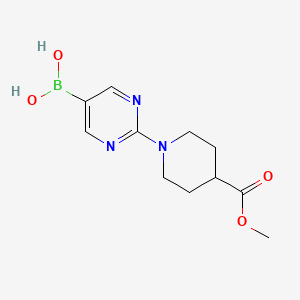

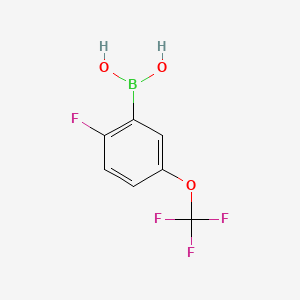

(2-Fluoro-5-(trifluorométhoxy)phényl)acide boronique

Vue d'ensemble

Description

“(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C7H5BF4O3 . It is used for research purposes and is not suitable for use as a medicine, food, or household item .

Synthesis Analysis

The synthesis of “(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” and its isomers has been studied in the context of their physicochemical, structural, antimicrobial, and spectroscopic properties . The synthesis process involves functionalization via lithiation and reaction with electrophiles .

Molecular Structure Analysis

The molecular and crystal structures of ortho and para isomers of “(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” were determined by the single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state .

Chemical Reactions Analysis

“(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” has been used in selective rhodium-catalyzed conjugate addition reactions . It has also been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 223.92 g/mol . It has two hydrogen bond donors and seven hydrogen bond acceptors . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .

Applications De Recherche Scientifique

Couplage de Suzuki–Miyaura

Ce composé est utilisé comme réactif dans le couplage de Suzuki–Miyaura , une réaction largement appliquée de formation de liaison carbone-carbone catalysée par des métaux de transition. Le succès de cette réaction provient d'une combinaison de conditions réactionnelles exceptionnellement douces et tolérantes aux groupes fonctionnels, avec un réactif organoboronique relativement stable, facilement préparé et généralement respectueux de l'environnement .

Fonctionnalisation par lithiation

Le composé est utilisé comme réactif pour la fonctionnalisation par lithiation et réaction avec des électrophiles . Ce processus est utilisé pour introduire divers groupes fonctionnels dans les molécules.

Réactions d'addition conjuguée catalysées par le rhodium

Ce composé est utilisé dans des réactions d'addition conjuguée sélectives catalysées par le rhodium . Ces réactions sont utilisées pour former des liaisons carbone-carbone et carbone-hétéroatome, qui sont des étapes clés dans la synthèse de nombreux composés organiques.

4. Préparation d'inhibiteurs de la protéine du fuseau cinétochorien (KSP) Le composé est utilisé dans la préparation d'inhibiteurs de la protéine du fuseau cinétochorien (KSP) pour une utilisation potentielle comme agents antitumoraux . Les inhibiteurs de la KSP peuvent bloquer la division cellulaire, ce qui en fait des candidats potentiels pour le traitement du cancer.

Préparation d'imidazo[1,5-a]pyrido[3,2-e]pyrazines et d'imidazo[1,5-a]quinoxalines

Ce composé est utilisé dans la préparation d'imidazo[1,5-a]pyrido[3,2-e]pyrazines et d'imidazo[1,5-a]quinoxalines . Ces composés sont connus sous le nom d'inhibiteurs de la phosphodiestérase 10A actifs par voie orale, qui ont des applications thérapeutiques potentielles dans divers troubles neurologiques.

Préparation de 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]décènes

Ce composé est utilisé dans la préparation de 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]décènes . Ces composés sont connus sous le nom d'antagonistes du potentiel de récepteur transitoire de mélastanine 8, qui ont des applications thérapeutiques potentielles dans la gestion de la douleur.

Préparation d'esters de catéchol de l'acide phénylboronique

Ce composé est utilisé dans la préparation d'esters de catéchol de l'acide phénylboronique . Ces esters sont des récepteurs d'anions prometteurs pour les électrolytes polymères.

8. Synthèse diastéréosélective d'alcools allyliques trisubstitués Ce composé est utilisé dans la synthèse diastéréosélective d'alcools allyliques trisubstitués par arylation catalysée par le rhodium . Ce processus est utilisé pour former sélectivement un stéréoisomère du produit, ce qui est important dans la

Safety and Hazards

Orientations Futures

The future directions of “(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” could involve further exploration of its potential applications in various fields. For instance, it could be used in the development of new pharmaceuticals, given its potential interactions with LeuRS of Escherichia coli . Additionally, its use in the preparation of inhibitors of KSP for potential use as antitumor agents suggests potential applications in cancer treatment .

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions . They are also used in the preparation of inhibitors of kinesin spindle protein (KSP), which could potentially be used as antitumor agents .

Mode of Action

The mode of action of 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid involves its use as a reactant in various chemical reactions. It is used for functionalization via lithiation and reaction with electrophiles . It is also used in selective rhodium-catalyzed conjugate addition reactions . In Suzuki–Miyaura coupling reactions, it participates in transmetalation, a process where organic groups are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds .

Result of Action

The result of the action of 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid depends on the specific reaction it is involved in. In Suzuki–Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds . When used in the preparation of inhibitors of kinesin spindle protein (KSP), it could potentially contribute to antitumor effects .

Action Environment

The action of 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid can be influenced by environmental factors. For instance, the presence of a small amount of D2O in the boronic acid’s solution in deuterated acetone can lead to a partial exchange of the OH groups with OD groups . Additionally, it is noted to be heat sensitive .

Propriétés

IUPAC Name |

[2-fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O3/c9-6-2-1-4(15-7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTLLTDDJHXHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660258 | |

| Record name | [2-Fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881402-22-8 | |

| Record name | [2-Fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

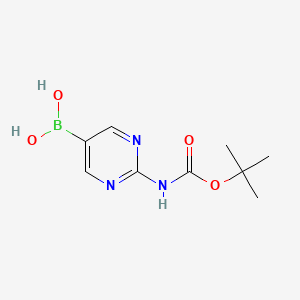

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)

![tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591488.png)

![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)

![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)